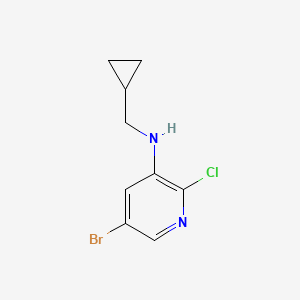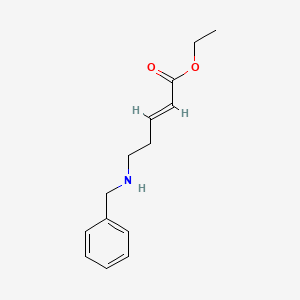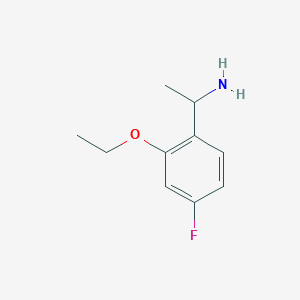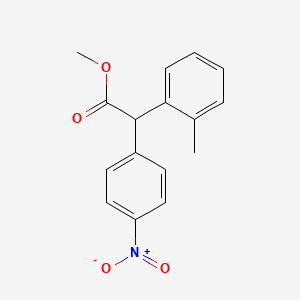
5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a cyclopropylmethyl group attached to the nitrogen atom. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes:
Halogenation: Starting with a pyridine derivative, bromination and chlorination are carried out using bromine and chlorine reagents under controlled conditions.
Amination: The halogenated pyridine is then reacted with cyclopropylmethylamine under suitable conditions to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the halogen substituents.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Products: Formation of new compounds with different substituents replacing the halogen atoms.
Oxidation Products: Formation of N-oxides or other oxidized derivatives.
Reduction Products: Formation of reduced amine derivatives.
Coupling Products: Formation of biaryl compounds.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of new chemical bonds.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Agricultural Chemicals: Used in the synthesis of agrochemicals for crop protection.
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
Comparison:
- Structural Differences: While similar in having halogenated pyridine or pyrimidine rings, the substituents and their positions differ, leading to variations in reactivity and applications.
- Unique Properties: 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine is unique due to the presence of the cyclopropylmethyl group, which imparts specific steric and electronic properties, making it suitable for certain reactions and applications that other similar compounds may not be as effective in.
Properties
Molecular Formula |
C9H10BrClN2 |
|---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10BrClN2/c10-7-3-8(9(11)13-5-7)12-4-6-1-2-6/h3,5-6,12H,1-2,4H2 |
InChI Key |
XYTVRCCIXNWXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(N=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)

![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)

![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
